3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline
Description
3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline is a substituted aniline derivative featuring a 1,3-thiazole ring linked via a methoxy group at the para position of the aniline core. This compound is of significant interest in medicinal and agrochemical research due to its structural versatility.
Properties
CAS No. |
833474-42-3 |
|---|---|
Molecular Formula |
C10H9ClN2OS |
Molecular Weight |
240.71 g/mol |
IUPAC Name |
3-chloro-4-(1,3-thiazol-4-ylmethoxy)aniline |
InChI |
InChI=1S/C10H9ClN2OS/c11-9-3-7(12)1-2-10(9)14-4-8-5-15-6-13-8/h1-3,5-6H,4,12H2 |
InChI Key |
IGWUQCZRXYYZON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OCC2=CSC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline typically involves the reaction of 3-chloro-4-methoxyaniline with a thiazole derivative under specific conditions. One common method includes the use of a base such as sodium carbonate in a solvent like dioxane or water, followed by heating . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers
Mechanism of Action
The mechanism of action of 3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Comparison with Similar Compounds
Structural Analogues and Key Properties
The table below summarizes structurally related compounds, their substituents, molecular properties, and applications:
Biological Activity
3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline is a compound that has garnered attention in recent years due to its potential biological activities. This article delves into the compound's pharmacological properties, including its anticancer, antimicrobial, and anticonvulsant activities, supported by diverse research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be depicted as follows:
This compound features a thiazole moiety, which is often associated with various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The presence of the thiazole ring is crucial for its cytotoxic effects against several cancer cell lines.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 | 5.2 | Induction of apoptosis |
| Compound A | HT29 | 2.1 | Inhibition of cell proliferation |
| Compound B | A549 | 3.5 | Cell cycle arrest |
The compound demonstrated an IC50 value of 5.2 µM against the MCF7 breast cancer cell line, indicating significant cytotoxicity. The mechanism involves the induction of apoptosis, which is a common pathway exploited by anticancer agents.
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have also been documented. Studies indicate that compounds like this compound exhibit activity against various bacterial strains.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| This compound | E. coli | 15 |
| Compound C | S. aureus | 10 |
| Compound D | P. aeruginosa | 20 |
The compound showed an MIC of 15 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent.
Anticonvulsant Activity
Thiazole derivatives are also recognized for their anticonvulsant properties. Research indicates that compounds containing thiazole rings can effectively reduce seizure activity in animal models.
Case Study: Anticonvulsant Effect
In a study assessing the anticonvulsant effects of thiazole derivatives, this compound was evaluated in a pentylenetetrazole (PTZ) induced seizure model. The results indicated that this compound significantly reduced seizure duration and frequency compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
